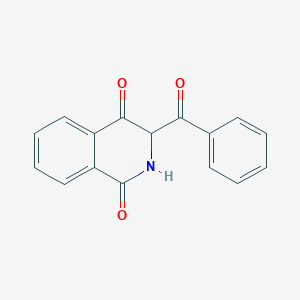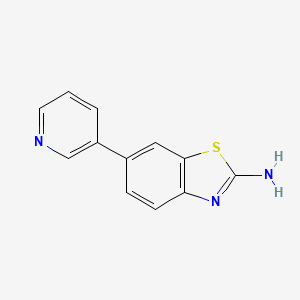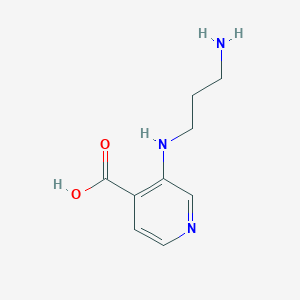
3-(3-Aminopropylamino)pyridine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Aminopropylamino)pyridine-4-carboxylic acid is a compound that belongs to the class of pyridinecarboxylic acids These compounds are characterized by a pyridine ring substituted with a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopropylamino)pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the functionalization of pyridine-4-carboxylic acid with an aminopropyl group. This can be achieved through nucleophilic substitution reactions where the aminopropyl group is introduced using appropriate reagents and catalysts under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and quality control to meet industrial standards .
化学反応の分析
Types of Reactions
3-(3-Aminopropylamino)pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The aminopropyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-carboxylic acid derivatives, while substitution reactions can produce various substituted pyridine compounds .
科学的研究の応用
3-(3-Aminopropylamino)pyridine-4-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3-Aminopropylamino)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The aminopropylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. These interactions can modulate biochemical pathways, leading to various biological effects .
類似化合物との比較
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
This differentiates it from other pyridinecarboxylic acids, which may lack this functional group and thus have different reactivity and uses .
特性
分子式 |
C9H13N3O2 |
|---|---|
分子量 |
195.22 g/mol |
IUPAC名 |
3-(3-aminopropylamino)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H13N3O2/c10-3-1-4-12-8-6-11-5-2-7(8)9(13)14/h2,5-6,12H,1,3-4,10H2,(H,13,14) |
InChIキー |
HTUHSSXMDSGRQH-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC(=C1C(=O)O)NCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


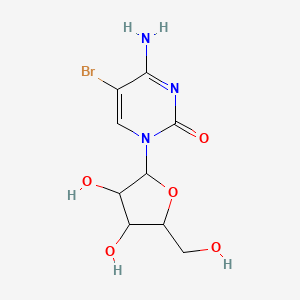
![Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide](/img/structure/B13886527.png)
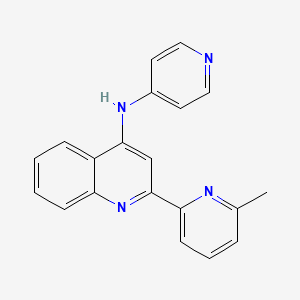
![N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;methyl sulfate](/img/structure/B13886533.png)
![tert-butyl 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B13886538.png)
![[2-(2-Hydroxyethyl)piperidin-1-yl]-phenylmethanone](/img/structure/B13886539.png)
![(4,12-Diacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate](/img/structure/B13886540.png)
![Tert-butyl 2-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetate](/img/structure/B13886541.png)
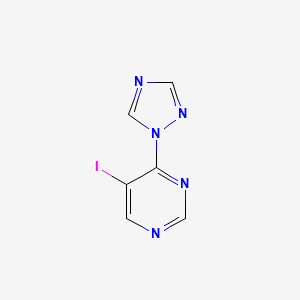


![1,1-Dimethylethyl 3-methyl-4-(1-methylethyl)-6H-thieno[2,3-b]pyrrole-6-carboxylate](/img/structure/B13886558.png)
